![molecular formula C5H9As3I2 B14323164 2,6-Diiodo-4-methyl-1,2,6-triarsabicyclo[2.2.1]heptane CAS No. 103374-29-4](/img/structure/B14323164.png)
2,6-Diiodo-4-methyl-1,2,6-triarsabicyclo[2.2.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Diiodo-4-methyl-1,2,6-triarsabicyclo[221]heptane is a chemical compound known for its unique structure and properties It belongs to the class of organoarsenic compounds and is characterized by the presence of iodine and methyl groups attached to a triarsabicycloheptane framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diiodo-4-methyl-1,2,6-triarsabicyclo[2.2.1]heptane typically involves the following steps:
Formation of the Triarsabicycloheptane Core: The initial step involves the formation of the triarsabicycloheptane core through a series of cyclization reactions. This can be achieved by reacting arsenic trichloride with a suitable diene under controlled conditions.
Introduction of Iodine and Methyl Groups: The next step involves the introduction of iodine and methyl groups at specific positions on the triarsabicycloheptane core. This can be accomplished through halogenation and alkylation reactions using reagents such as iodine and methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Employing purification techniques such as recrystallization, chromatography, and distillation to isolate the desired compound from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Diiodo-4-methyl-1,2,6-triarsabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The iodine atoms in the compound can be substituted with other halogens or functional groups using reagents such as chlorine or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in inert atmospheres at low temperatures.
Substitution: Chlorine, bromine; reactions are performed under controlled conditions to ensure selective substitution.
Major Products Formed
Oxidation Products: Corresponding oxides of the compound.
Reduction Products: Reduced forms with fewer iodine atoms.
Substitution Products: Compounds with substituted halogens or functional groups.
Wissenschaftliche Forschungsanwendungen
2,6-Diiodo-4-methyl-1,2,6-triarsabicyclo[2.2.1]heptane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organoarsenic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,6-Diiodo-4-methyl-1,2,6-triarsabicyclo[2.2.1]heptane involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA: Binding to DNA and affecting gene expression and replication.
Modulating Cellular Signaling: Influencing cellular signaling pathways that regulate cell growth, differentiation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Diiodo-4-methyl-1,2,6-triarsabicyclo[2.2.1]heptane: Characterized by the presence of iodine and methyl groups.
2,6-Dichloro-4-methyl-1,2,6-triarsabicyclo[2.2.1]heptane: Similar structure but with chlorine atoms instead of iodine.
2,6-Dibromo-4-methyl-1,2,6-triarsabicyclo[2.2.1]heptane: Similar structure but with bromine atoms instead of iodine.
Uniqueness
2,6-Diiodo-4-methyl-1,2,6-triarsabicyclo[221]heptane is unique due to the presence of iodine atoms, which impart distinct chemical and physical properties compared to its chloro and bromo analogs
Eigenschaften
CAS-Nummer |
103374-29-4 |
|---|---|
Molekularformel |
C5H9As3I2 |
Molekulargewicht |
547.70 g/mol |
IUPAC-Name |
2,6-diiodo-4-methyl-1,2,6-triarsabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C5H9As3I2/c1-5-2-6(7(9)3-5)8(10)4-5/h2-4H2,1H3 |
InChI-Schlüssel |
ZFKGFKLDTBPDST-UHFFFAOYSA-N |
Kanonische SMILES |
CC12C[As]([As](C1)I)[As](C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


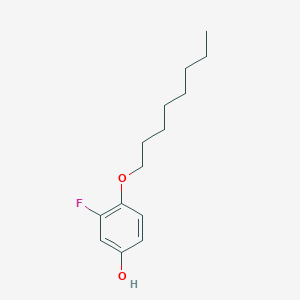
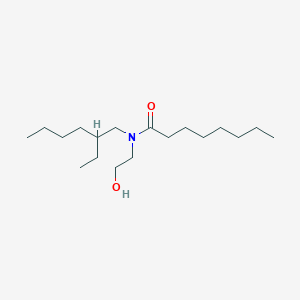
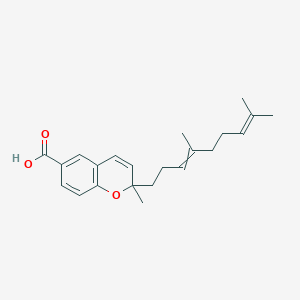
![[Oxido(propoxy)phosphoryl] phosphate](/img/structure/B14323102.png)
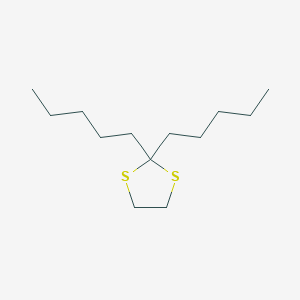
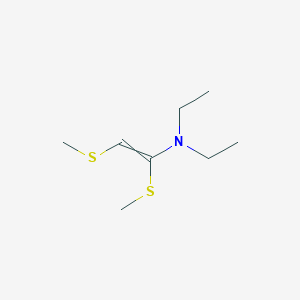
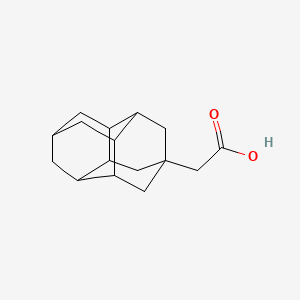
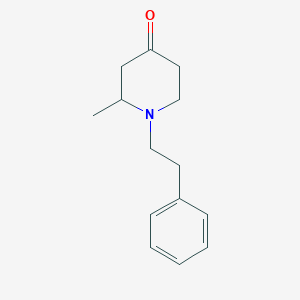
![5H-Pyrido[3,2-a]phenothiazin-5-one](/img/structure/B14323152.png)
![11-Oxatetracyclo[7.5.1.05,15.010,12]pentadeca-1,3,5(15),6,8-pentaene-13,14-dione](/img/structure/B14323154.png)

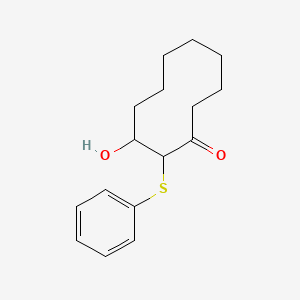
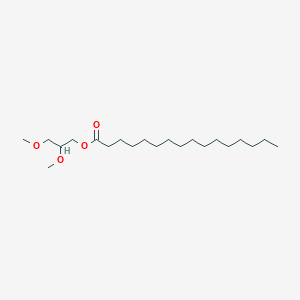
![Ethyl 3-[(2,5-dioxopyrrolidin-1-yl)oxy]prop-2-enoate](/img/structure/B14323176.png)
